3-(4-Iodophenoxy)azetidine
Overview
Description
“3-(4-Iodophenoxy)azetidine” is a chemical compound with the molecular formula C9H10INO . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A notable method is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
The molecular structure of “3-(4-Iodophenoxy)azetidine” consists of nine carbon atoms, ten hydrogen atoms, one iodine atom, and one oxygen atom . The average mass is 275.086 Da, and the monoisotopic mass is 274.980713 Da .
Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This unique reactivity can be triggered under appropriate reaction conditions .
Scientific Research Applications
Synthesis and Derivatization
Azetidines, including 3-(4-Iodophenoxy)azetidine, are valuable motifs in drug discovery due to their ability to access underexplored chemical space. They can be prepared from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts alkylation, enabling the synthesis of drug-like compounds through derivatization of the azetidine nitrogen and aromatic groups (Denis et al., 2018).
Coupling Reactions
Azetidine and oxetane sulfinate salts, which can be prepared from 3-iodoheterocycle precursors like 3-(4-Iodophenoxy)azetidine, undergo smooth coupling reactions. This provides an expedient route for introducing these four-membered heterocycles into indoles, which are significant in medicinal chemistry (Nassoy et al., 2015).
Stereoselective Synthesis
Stereoselective synthesis of azetidines, like 3-(4-Iodophenoxy)azetidine, can be achieved through gold-catalyzed intermolecular oxidation of alkynes. This process is vital for creating structural isomers of azetidines, which have potential as versatile substrates in the synthesis of functionalized azetidines (Ye et al., 2011).
Medicinal Chemistry Applications
Azetidine derivatives exhibit promising applications in medicinal chemistry. For instance, the synthesis of Schiff bases and azetidines from phenyl urea derivatives and their subsequent evaluation for in-vitro antioxidant activity highlight their potential as therapeutic agents (Nagavolu et al., 2017). Additionally, azetidine derivatives have been explored in zebrafish embryo developmental assays to detect potential biological effects, indicating their suitability for screening in drug discovery (Feula et al., 2013).
Synthesis of Functionalized Azetidines
The development of methods for the synthesis of functionalized azetidines, such as the visible light-enabled aza Paternò-Büchi reaction, has expanded their use in medicinal chemistry due to their pharmacokinetic effects (Becker et al., 2019).
Anticancer Applications
Azetidine functionalized small-molecules have shown potential as anticancer agents. For instance, they have been found to inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts, demonstrating their potential as novel therapeutic agents (Yue et al., 2019).
Future Directions
Azetidines have been gaining attention in organic synthesis and medicinal chemistry due to their unique reactivity and stability . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential applications in drug discovery, polymerization, and as chiral templates .
properties
IUPAC Name |
3-(4-iodophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJYPHMSMQSEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311517 | |
Record name | 3-(4-Iodophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxy)azetidine | |
CAS RN |
1219948-76-1 | |
Record name | 3-(4-Iodophenoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Iodophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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